REACTION_CXSMILES
|
[C:1]1(=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8]C=2)[CH2:4][CH2:3][CH2:2]1.[CH:12](OC)([O:15][CH3:16])[O:13][CH3:14].F[P-](F)(F)(F)(F)F.[H+].C([O-])(O)=O.[Na+]>CO>[CH3:14][O:13][C:12]1([O:15][CH3:16])[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH2:6][CH2:7][CH2:8]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.[H+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5.5 hrs
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled at 25-30° C
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
ADDITION
|
Details
|
dilute the reaction mass
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
Dry it
|
Type
|
ADDITION
|
Details
|
by adding sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate it on rotavapour
|
Type
|
CUSTOM
|
Details
|
to give dark brown colored oily product
|
Name
|
|
Type
|
|
Smiles
|
COC1(CCCC2=CC=CC=C12)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |